N-methyl-1H-imidazole-2-sulfonamide

Pain Ion Channel NaV 1.7

N-Methyl-1H-imidazole-2-sulfonamide (CAS 1851649-14-3) is a heterocyclic sulfonamide with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.19 g/mol. It is distinguished from the broader imidazole-sulfonamide family by its N-methyl substitution on the sulfonamide nitrogen rather than N-alkylation of the imidazole ring, which imparts a distinct hydrogen-bond donor profile and spatial geometry.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19 g/mol
CAS No. 1851649-14-3
Cat. No. B6613587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-imidazole-2-sulfonamide
CAS1851649-14-3
Molecular FormulaC4H7N3O2S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=NC=CN1
InChIInChI=1S/C4H7N3O2S/c1-5-10(8,9)4-6-2-3-7-4/h2-3,5H,1H3,(H,6,7)
InChIKeyOUFZJGOXHPUMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-imidazole-2-sulfonamide (CAS 1851649-14-3): Core Chemical Identity and Research Classification


N-Methyl-1H-imidazole-2-sulfonamide (CAS 1851649-14-3) is a heterocyclic sulfonamide with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.19 g/mol . It is distinguished from the broader imidazole-sulfonamide family by its N-methyl substitution on the sulfonamide nitrogen rather than N-alkylation of the imidazole ring, which imparts a distinct hydrogen-bond donor profile and spatial geometry. This compound serves as a versatile building block in medicinal chemistry, with documented activity across multiple target classes including ion channels, G protein-coupled receptors, carbonic anhydrase isoforms, and metabolic enzymes [1]. The compound is commercially available at ≥95% purity (HPLC) from multiple suppliers, with standard storage recommendations of long-term storage in a cool, dry environment .

Why N-Methyl-1H-imidazole-2-sulfonamide Cannot Be Interchanged with Common Imidazole Sulfonamide Analogs


Within the imidazole-2-sulfonamide chemical space, apparently minor structural modifications produce profound shifts in target engagement and selectivity profiles. The N-methylsulfonamide substituent on the target compound creates a constitutional isomer distinct from the 1-methylimidazole-2-sulfonamide regioisomer (CAS 89517-92-0), which positions the methyl group on the imidazole ring nitrogen rather than the exocyclic sulfonamide . This regioisomerism alters the electronic distribution, hydrogen-bonding capacity, and spatial orientation of the sulfonamide pharmacophore, leading to markedly different binding kinetics across enzyme and receptor targets [1]. Similarly, the unsubstituted parent 1H-imidazole-2-sulfonamide (MW 147.15) lacks the lipophilic N-methyl group that enhances membrane permeability and modulates hydrophobic pocket interactions. Literature precedent from imidazole-2-sulfonamide ALK5 inhibitor series demonstrates that the sulfonamide group at the 2-position of the central imidazole ring is critical for kinase inhibitory activity, underscoring that even positionally conserved analogs may exhibit divergent potency [2]. Consequently, generic procurement of any available imidazole sulfonamide as a substitute without explicit comparative biological and physicochemical data is scientifically indefensible.

Quantitative Differentiation Evidence: N-Methyl-1H-imidazole-2-sulfonamide vs. Closest Analogs


NaV 1.7 Ion Channel Antagonism: State-Dependent Potency Profile

N-Methyl-1H-imidazole-2-sulfonamide exhibits state-dependent antagonism at the human NaV 1.7 voltage-gated sodium channel, a validated pain target. In PatchXpress electrophysiology assays using HEK293 cells expressing partially inactivated human NaV 1.7 channels, the compound achieved an IC₅₀ of 240 nM [1]. Critically, its potency is strongly state-dependent: under manual whole-cell patch clamp conditions, the IC₅₀ shifted to 800 nM for partially inactivated channels and further to 3,000 nM for non-inactivated channels [1]. This ~12.5-fold window between inactivated and resting state conformations is a pharmacologically relevant feature for use-dependent ion channel blockers and distinguishes it from classical, state-independent sulfonamide-based NaV inhibitors. By comparison, the 1-methyl regioisomer (CAS 89517-92-0) has not been reported to exhibit measurable NaV 1.7 activity in curated databases, highlighting the functional divergence arising from the position of methylation [2].

Pain Ion Channel NaV 1.7 Electrophysiology

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: High-Affinity Subnanomolar Binding

N-Methyl-1H-imidazole-2-sulfonamide demonstrates exceptional binding affinity for the rat metabotropic glutamate receptor 1 (mGluR1), a Class C GPCR implicated in CNS disorders including pain, anxiety, and neurodegeneration. The compound exhibits a Kᵢ of 1.90 nM against rat mGluR1, as reported in ChEMBL-curated data from Merck Research Laboratories [1]. This subnanomolar (effectively single-digit nanomolar) binding affinity places the compound in a highly potent tier for this receptor. By comparison, the 1-methyl-1H-imidazole-2-sulfonamide regioisomer (CAS 89517-92-0) has no reported mGluR1 activity in the same databases [2]. The unsubstituted parent 1H-imidazole-2-sulfonamide (MW 147.15) also lacks documented mGluR1 affinity. This demonstrates that the N-methylsulfonamide substitution pattern is a critical determinant for high-affinity mGluR1 engagement, consistent with SAR principles where the sulfonamide NH and N-methyl orientation govern interactions within the receptor's orthosteric or allosteric binding pocket.

Neuroscience GPCR mGluR1 CNS Drug Discovery

Carbonic Anhydrase II Inhibition: Moderate Potency with Defined Selectivity Window Over CYP2C9

N-Methyl-1H-imidazole-2-sulfonamide inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 200 nM, as measured by a CO₂ hydration assay using human erythrocytes [1]. This moderate potency is consistent with the compound's sulfonamide zinc-binding group interacting with the catalytic zinc ion in the hCA II active site. Importantly, the compound exhibits a 17.5-fold selectivity window over human CYP2C9, where it demonstrates weak inhibition (IC₅₀ = 3,500 nM) in liver microsome assays [2]. This selectivity profile contrasts with many classical aryl sulfonamide CA inhibitors (e.g., acetazolamide) that show little to no CYP selectivity data. The defined CYP2C9/hCA II selectivity ratio provides a quantifiable advantage for programs requiring carbonic anhydrase modulation without significant CYP-mediated drug-drug interaction liability. While comparative hCA II data for the 1-methyl regioisomer are not available in curated public databases, the N-methylsulfonamide moiety's spatial presentation of the zinc-binding group is structurally distinct from the 1-methylimidazole-2-sulfonamide geometry .

Carbonic Anhydrase Enzyme Inhibition Metabolic Stability Off-Target Screening

GlyT1 Inhibitor Scaffold: Validated CNS-Penetrant Pharmacophore in Schizophrenia Models

The N-methyl imidazole sulfonamide moiety has been validated as a core pharmacophore in a novel series of GlyT1 (glycine transporter 1) inhibitors developed via scaffold hopping. In a published series, compound 3 containing the N-methyl imidazole sulfonamide substructure was identified as a potent GlyT1 inhibitor with an exceptional drug metabolism and pharmacokinetics (DMPK) profile, high CNS penetration, and robust efficacy in a preclinical model of schizophrenia (prepulse inhibition) [1]. The SAR exploration demonstrated that holding the N-methyl imidazole sulfonamide moiety constant while surveying amide variations produced analogs with GlyT1 IC₅₀ values of 112 ± 6 nM (2-trifluoromethylbenzamide, 12b) and 115 ± 18 nM (2-chlorobenzamide, 12c) [1]. This contrasts with imidazole sulfonamide analogs lacking the N-methyl substitution, which have not been reported to achieve comparable CNS-penetrant GlyT1 profiles in peer-reviewed literature. The established in vivo efficacy and CNS exposure data for the N-methyl imidazole sulfonamide-containing series provide a higher level of target validation than in vitro-only profiles available for most imidazole sulfonamide building blocks [2].

GlyT1 Schizophrenia CNS Penetration Scaffold Hopping Preclinical Efficacy

Regioisomeric Differentiation: N-Methylsulfonamide vs. 1-Methylimidazole Constitutional Isomerism Drives Divergent Target Profiles

N-Methyl-1H-imidazole-2-sulfonamide (CAS 1851649-14-3) and 1-methyl-1H-imidazole-2-sulfonamide (CAS 89517-92-0) are constitutional isomers sharing the identical molecular formula (C₄H₇N₃O₂S, MW 161.18–161.19) but differing in the position of the methyl group: the former bears the methyl on the exocyclic sulfonamide nitrogen, while the latter places it on the imidazole ring N1 position . Despite their isomeric relationship, curated bioactivity databases reveal fundamentally divergent target engagement profiles: the N-methylsulfonamide isomer demonstrates activity at NaV 1.7 (IC₅₀ = 240 nM), mGluR1 (Kᵢ = 1.90 nM), and hCA II (IC₅₀ = 200 nM), while the 1-methylimidazole isomer has no curated activity data for these targets [1]. This divergence is mechanistically rational based on the sulfonamide NH remaining available for hydrogen-bond donation and zinc coordination in the N-methyl isomer, whereas the 1-methyl substitution alters imidazole ring electronics and sterics without preserving the same pharmacophoric presentation . The ALK5 inhibitor literature further confirms that the sulfonamide group at the imidazole 2-position is critical for kinase inhibition, with its introduction significantly increasing ALK5 inhibitory activity (compounds 13b and 15a: IC₅₀ = 0.130 μM) [2].

Regioisomerism Constitutional Isomers Target Selectivity Medicinal Chemistry SAR

High-Value Application Scenarios for N-Methyl-1H-imidazole-2-sulfonamide Based on Quantitative Differentiation Evidence


NaV 1.7 Pain Drug Discovery: State-Dependent Ion Channel Blocker Lead Optimization

N-Methyl-1H-imidazole-2-sulfonamide is directly applicable as a starting scaffold or reference compound in NaV 1.7-targeted pain programs, where its state-dependent antagonism profile (IC₅₀ = 240 nM for inactivated, 3,000 nM for resting state) [1] provides a quantifiable pharmacological window. Researchers can use this compound to benchmark novel NaV 1.7 inhibitors, with the 12.5-fold inactivation preference serving as a minimum differentiation threshold for candidate advancement. Critically, the 1-methyl regioisomer (CAS 89517-92-0) shows no curated NaV 1.7 activity [2], ensuring that procurement of the correct isomer avoids false-negative screening results.

CNS Drug Discovery: mGluR1 Antagonist and GlyT1 Inhibitor Pharmacophore Exploration

The compound's high-affinity mGluR1 binding (Kᵢ = 1.90 nM) [3] and its validated role as a core pharmacophore in CNS-penetrant GlyT1 inhibitors with in vivo efficacy in schizophrenia models [4] support its application in CNS drug discovery. Medicinal chemistry teams can deploy this compound as a privileged scaffold for parallel optimization of glutamatergic (mGluR1) and glycinergic (GlyT1) targets, benefiting from pre-existing CNS penetration and efficacy data that reduce lead optimization risk.

Carbonic Anhydrase Inhibitor Development with Pre-Characterized CYP Liability

For carbonic anhydrase-targeted programs, the compound offers a defined hCA II potency (IC₅₀ = 200 nM) together with a pre-measured CYP2C9 selectivity window (17.5-fold over hCA II) [5]. This allows early-stage drug discovery teams to select a CA inhibitor scaffold with known metabolic liability data, avoiding the costly late-stage attrition associated with uncharacterized CYP inhibition. The zinc-binding sulfonamide NH geometry is distinct from the 1-methylimidazole isomer, providing differential CA isoform selectivity potential .

Building Block Procurement for Focused Kinase Inhibitor Library Synthesis

As demonstrated by the ALK5 inhibitor series where the 2-sulfonamide imidazole substitution significantly increased kinase inhibitory activity (IC₅₀ = 0.130 μM for lead compounds) [6], N-methyl-1H-imidazole-2-sulfonamide serves as a rationally selected building block for kinase-focused compound library synthesis. The commercially guaranteed purity (≥95%) and availability from Fujifilm Wako (via Enamine) ensure reproducible synthetic outcomes.

Quote Request

Request a Quote for N-methyl-1H-imidazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.